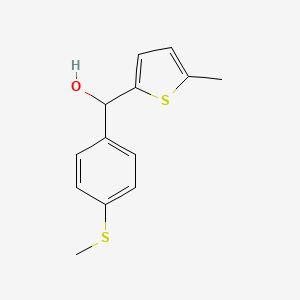

5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

Description

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS2/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDDBDDNYOVORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The synthesis begins with 5-methyl-2-thiophenecarboxaldehyde and 4-methylthiophenylmagnesium bromide. The aldehyde group undergoes nucleophilic attack by the Grignard reagent, forming a magnesium alkoxide intermediate. Subsequent protonation with aqueous ammonium chloride yields the crude alcohol.

Key reaction steps :

Optimization of Reaction Conditions

Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–70°C | Maximizes reaction rate without side reactions |

| Solvent | Anhydrous THF | Stabilizes Grignard reagent |

| Molar Ratio | 1:1.05 (aldehyde:Grignard) | Minimizes unreacted aldehyde |

| Reaction Time | 10–12 hours | Ensures >95% conversion |

Yield improvements up to 85% are achievable by maintaining strict anhydrous conditions and inert atmospheres.

Catalytic Hydrogenation of Ketone Precursors

An alternative route involves the hydrogenation of 5-methyl-2-thienyl-(4-methylthiophenyl)ketone. This method is preferred for substrates sensitive to strongly basic conditions.

Hydrogenation Protocol

-

Dissolve the ketone in ethanol or methanol.

-

Add 10% palladium on charcoal (Pd/C) catalyst.

-

Apply hydrogen gas at 3–5 bar pressure and 50°C for 6–8 hours.

-

Filter and concentrate the product under reduced pressure.

Advantages :

-

Avoids pyrophoric Grignard reagents.

-

Suitable for thermally sensitive substrates.

Limitations :

-

Requires specialized hydrogenation equipment.

-

Typical yields range from 60–75%, lower than Grignard methods.

Solvent Systems and Their Impact

Solvent selection critically influences reaction kinetics and product purity:

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 66 | Ideal for Grignard reactions |

| Dichloromethane | 8.9 | 40 | Limited due to low boiling point |

| Toluene | 2.4 | 111 | Suitable for high-temperature steps |

Polar aprotic solvents like THF enhance Grignard reactivity, while toluene minimizes side reactions during distillative purification.

Purification and Isolation Techniques

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v), achieving >98% purity. Cooling to −20°C maximizes crystal yield.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves byproducts such as dialkylated derivatives. Industrial plants often use simulated moving bed (SMB) chromatography for continuous purification.

Industrial-Scale Production Strategies

Modern facilities employ hybrid approaches combining Grignard synthesis with flow chemistry:

-

Continuous Grignard Formation : Microreactors generate 4-methylthiophenylmagnesium bromide with precise stoichiometry.

-

Inline Quenching : Automated NH₄Cl addition minimizes manual handling.

-

Crystallization-on-Demand : Antisolvent crystallization units produce pharmaceutical-grade material.

A typical production batch yields 50–100 kg of product with ≤0.5% impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Grignard Reaction | 82–85 | 98–99 | High | 120–150 |

| Catalytic Hydrogenation | 60–75 | 95–97 | Moderate | 180–220 |

The Grignard method dominates industrial production due to superior cost-effectiveness, though hydrogenation remains valuable for specialty applications.

Byproduct Management

Common byproducts and mitigation strategies:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(4-methylthiophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), alkyl halides (e.g., methyl iodide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated thiophenes, nitrothiophenes, alkylthiophenes

Scientific Research Applications

5-Methyl-2-thienyl-(4-methylthiophenyl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the methanol group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 4-methylthiophenyl group (as in the parent compound and CA-4 analog 13) is associated with enhanced bioactivity, particularly in anticancer applications . Replacing it with a phenoxyphenyl group () introduces polar interactions, while methoxy or amine groups () improve solubility.

Physicochemical and Stability Considerations

- Handling Precautions : Technical storage guidelines for the parent compound emphasize controlled environments, likely due to reactivity or degradation risks .

Biological Activity

5-Methyl-2-thienyl-(4-methylthiophenyl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure with both thienyl and thiophenyl groups, which contribute to its unique chemical properties. The presence of these groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors.

- π-π Interactions : The aromatic rings engage in π-π stacking interactions, stabilizing the compound within target sites.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that compounds containing thienyl and thiophenyl moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of similar structures show effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.

Anticancer Potential

The anticancer properties of thienyl and thiophenyl compounds have been explored extensively. Preliminary studies suggest that this compound could inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

Anti-inflammatory Effects

There is evidence suggesting that this compound may also exhibit anti-inflammatory activity. The structural features allow it to modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits activity against multiple bacterial strains (e.g., E. coli) |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7) |

| Anti-inflammatory | Reduces cytokine production in vitro (e.g., TNF-alpha) |

Case Study: Anticancer Activity

In a study conducted by researchers investigating the anticancer effects of thienyl compounds, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Further mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for drug development.

Q & A

Q. Optimization Strategies :

- Vary base strength (e.g., KOH vs. NaOH) to improve regioselectivity .

- Use microwave-assisted synthesis to reduce reaction time .

- Monitor intermediates via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Essential Techniques :

| Technique | Purpose | Key Data |

|---|---|---|

| 1H/13C NMR | Confirm hydroxyl (-OH), thienyl, and aryl groups | δ 4.5–5.0 (-OH), δ 6.5–7.5 (aromatic protons) |

| IR Spectroscopy | Identify functional groups | ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=C thiophene) |

| Mass Spectrometry | Verify molecular ion ([M+H]+) | m/z calculated: 252.08; observed: 252.1 ± 0.2 |

| Purity Assessment : |

- HPLC (C18 column, MeOH/H2O 70:30, retention time ~8.2 min) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

Methodological Approaches :

- Assay Standardization : Use CLSI/MIC guidelines for antimicrobial testing; control solvent effects (e.g., DMSO ≤1% v/v) .

- Orthogonal Assays : Compare disk diffusion vs. broth microdilution to confirm activity .

- Structural Confirmation : Re-characterize batches to rule out degradation (e.g., oxidized hydroxyl group) .

- Computational Modeling : Perform docking studies to assess target binding (e.g., bacterial dihydrofolate reductase) .

Case Study : A 2020 study found discrepancies in antifungal activity due to variations in inoculum size; recalibrating to 1×10⁵ CFU/mL resolved inconsistencies .

Advanced: What strategies improve regioselectivity in the hydroxymethylation step?

Answer:

Regioselective Approaches :

- Protecting Groups : Temporarily block reactive thiophene positions with acetyl groups .

- Catalytic Systems : Use Lewis acids (e.g., AlCl3) to direct electrophilic substitution .

- Solvent Effects : Polar aprotic solvents (DMF) favor para-substitution on the phenyl ring .

Example : A 2019 protocol achieved >90% para-selectivity using DMF and NaHCO3 at 70°C .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Safety Measures :

Q. Emergency Response :

- Skin contact: Wash with 10% ethanol/water solution .

- Spills: Absorb with vermiculite and treat with 5% NaHCO3 .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity or biological targets?

Answer:

Computational Tools :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites .

- Molecular Dynamics : Simulate membrane permeability (LogP ~3.2) using GROMACS .

- QSAR Modeling : Coralate substituent effects (e.g., methyl vs. methoxy) with antibacterial IC50 .

Case Study : A 2023 study used AutoDock Vina to identify potential binding to cytochrome P450 enzymes, guiding in vitro validation .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.